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Compound of Interest

Compound Name: THRX-195518

Cat. No.: B1426059

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the mechanism of action, pharmacokinetics, and
pharmacological profile of THRX-195518, the primary active metabolite of the long-acting
muscarinic antagonist (LAMA), revefenacin.

Executive Summary

THRX-195518 is the major and pharmacologically active metabolite of revefenacin, a nebulized
LAMA indicated for the maintenance treatment of chronic obstructive pulmonary disease
(COPD).[1][2] Formed through the hydrolysis of its parent compound, THRX-195518
contributes significantly to the systemic anticholinergic effects of revefenacin.[3] Its mechanism
of action is centered on the competitive antagonism of muscarinic receptors, primarily the M3
subtype, which are pivotal in the pathophysiology of COPD. This guide provides a
comprehensive overview of the available data on THRX-195518, including its metabolic
generation, receptor pharmacology, and pharmacokinetic properties.

Metabolic Pathway and Formation

THRX-195518 is formed from revefenacin primarily through the enzymatic hydrolysis of the
primary amide group to a carboxylic acid.[1][4] This metabolic conversion is rapid and
extensive following administration of revefenacin.[3] While revefenacin is administered via
inhalation to target the lungs, a portion is systemically absorbed and metabolized in the liver to
form THRX-195518.[5] In vitro studies using human lung microsomes and S9 fractions have
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shown negligible metabolism of revefenacin in the lungs, indicating that the formation of THRX-
195518 primarily occurs post-absorption.[5]
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Figure 1: Metabolic conversion of Revefenacin to THRX-195518.

Mechanism of Action: Muscarinic Receptor
Antagonism

The primary mechanism of action of THRX-195518 is the competitive antagonism of muscarinic
acetylcholine receptors (MAChRS).[1] There are five subtypes of muscarinic receptors (M1-
M5), and THRX-195518, like its parent compound revefenacin, demonstrates affinity for all five.
[3] The therapeutic effect in COPD is primarily mediated through the blockade of M3 receptors

located on airway smooth muscle.[1]

Activation of M3 receptors by acetylcholine, a neurotransmitter released from parasympathetic
nerves, leads to smooth muscle contraction and bronchoconstriction. By competitively binding
to these receptors, THRX-195518 prevents acetylcholine from binding, thereby inhibiting
bronchoconstriction and leading to bronchodilation.[1]
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Figure 2: Signaling pathway of M3 muscarinic receptor antagonism by THRX-195518.
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Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for THRX-195518.

Table 1: Receptor Binding Affinity

Binding Affinity
Compound Receptor Relative to Reference
Revefenacin

M3 Muscarinic
THRX-195518 10-fold lower [2][6]117]
Receptor

Muscarinic Receptor
THRX-195518 3 to 10-fold lower [3]
Subtypes (general)

Table 2: Pharmacokinetic Properties

Parameter Value Condition Reference

Contribution to

] ~76% of total COPD patients at
Systemic Exposure ) [31[5]
systemic exposure steady-state

(AUC)
Plasma Protein In vitro (human

o 58% [4]
Binding plasma)
Terminal Plasma Once-daily dosing in

o _ 23 to 58 hours _ [4]
Elimination Half-life COPD patients

] Following nebulization
Time to Peak Plasma ] ) )
14 to 31 minutes in healthy subjects or [4]

Concentration (tmax) COPD patient
patients

Systemic Exposure o ]
) ) Inhaled administration
vs. Revefenacin 4 to 6-fold higher ) ) [4]
in COPD patients
(AUC)

Table 3: Receptor Dissociation Kinetics
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Experimental

Parameter Value Reference
System
) CHO-K1 cells with
kon 0.069 nM~tmin-1 [5]
hM3 receptor
) CHO-K1 cells with
koff 0.060 min—1 [5]
hM3 receptor
Receptor Dissociation ) CHO-K1 cells with
11 minutes [5]
ta/2 hM3 receptor
) Rat isolated trachea
Functional ]
1.1 hours (acetylcholine- [5]

Antagonism ti/2

mediated contraction)

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on THRX-195518 are not publicly
available. However, based on the published literature and regulatory documents, the following

methodologies were employed.

Radioligand Binding Assays

» Objective: To determine the binding affinity of THRX-195518 for muscarinic receptors.

e General Methodology: Competition binding assays were performed using cell membranes
from Chinese Hamster Ovary (CHO-K1) cells transfected with human muscarinic receptor
subtypes (hM1-hM5). A radiolabeled ligand, such as [3H]-N-methyl scopolamine, was used to
label the receptors. The ability of increasing concentrations of THRX-195518 to displace the
radioligand was measured. The concentration of THRX-195518 that inhibits 50% of the
specific binding of the radioligand (ICso) was determined and used to calculate the

equilibrium dissociation constant (Ki). Kinetic binding assays were also performed to

determine the association (kon) and dissociation (koff) rate constants.[5]

In Vitro Functional Assays

o Objective: To assess the functional antagonist activity of THRX-195518.
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o General Methodology: Isolated tissue preparations, such as rat trachea, were used. The
tissue was mounted in an organ bath, and contractile responses to a muscarinic agonist
(e.g., acetylcholine) were measured. The ability of THRX-195518 to inhibit these agonist-
induced contractions was quantified to determine its potency and duration of action.[5]

Pharmacokinetic Studies in Humans

o Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of
revefenacin and the formation and pharmacokinetics of THRX-195518.

o General Methodology: Clinical trials involving healthy subjects and patients with COPD were
conducted.[8][9] Following administration of revefenacin (intravenous, oral, or inhaled), serial
blood and urine samples were collected over a specified period. Plasma and urine
concentrations of revefenacin and THRX-195518 were determined using validated analytical
methods such as high-performance liquid chromatography with tandem mass spectrometry
(LC-MS/MS).[10] Pharmacokinetic parameters (e.g., AUC, Cmax, ti/2, tmax) were then
calculated using noncompartmental analysis.[6]

Preclinical Evaluation Clinical Evaluation

Radioligand Binding Informs In Vitro Functional Justifies Human Pharmacokinetic

Assays (e.g., CHO-hMS cells) Assays (e.g., Rat Trachea) Studies (Healthy & COPD)

Click to download full resolution via product page
Figure 3: Logical workflow of THRX-195518 characterization.

Conclusion

THRX-195518 is a critical component in the overall pharmacological profile of revefenacin. As
its major and active metabolite, it significantly contributes to the systemic antimuscarinic
effects. Its mechanism of action, centered on the competitive antagonism of M3 muscarinic
receptors, aligns with the therapeutic goal of bronchodilation in COPD. While its binding affinity
for the M3 receptor is lower than that of revefenacin, its substantially higher systemic exposure
underscores its importance in the clinical setting. The data presented in this guide provide a

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1426059?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2018/210598Orig1s000PharmR.pdf
https://www.benchchem.com/product/b1426059?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31150963/
https://pubmed.ncbi.nlm.nih.gov/30974049/
https://www.benchchem.com/product/b1426059?utm_src=pdf-body
https://www.researchgate.net/figure/Metabolic-pathways-for-revefenacin-in-humans_fig3_344407665
https://www.researchgate.net/publication/344407665_Revefenacin_Absorption_Metabolism_and_Excretion_in_Healthy_Subjects_and_Pharmacological_Activity_of_Its_Major_Metabolite
https://www.benchchem.com/product/b1426059?utm_src=pdf-body-img
https://www.benchchem.com/product/b1426059?utm_src=pdf-body
https://www.benchchem.com/product/b1426059?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

comprehensive technical overview for researchers and professionals involved in drug
development and respiratory medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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